![molecular formula C12H17N3O2 B7495331 5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7495331.png)
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide, also known as Moxalactam, is a synthetic antibiotic that belongs to the beta-lactam class of antibiotics. It was first synthesized in 1972 and was approved for use in 1983 by the US Food and Drug Administration (FDA). Moxalactam is commonly used to treat bacterial infections, particularly those caused by gram-negative bacteria.
Mecanismo De Acción
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide works by inhibiting the synthesis of the bacterial cell wall, which is essential for the survival of the bacteria. It binds to and inhibits the enzymes responsible for the formation of the peptidoglycan layer of the cell wall, leading to cell lysis and death of the bacteria.
Biochemical and Physiological Effects:
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide has been found to have a low toxicity profile and is generally well-tolerated by patients. It is rapidly eliminated from the body, primarily through the kidneys, and has a half-life of approximately 1 hour.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide has several advantages for laboratory experiments, including its broad-spectrum activity against gram-negative bacteria and its low toxicity profile. However, it also has some limitations, including its narrow therapeutic index and the potential for the development of antibiotic resistance.
Direcciones Futuras
Several future directions for research on 5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide include:
1. Development of new formulations and delivery methods to improve its efficacy and pharmacokinetic properties.
2. Investigation of its potential use in combination with other antibiotics to enhance its activity against resistant bacteria.
3. Study of its mechanism of action at the molecular level to identify new targets for antibiotic development.
4. Evaluation of its safety and efficacy in special populations, such as children and pregnant women.
5. Investigation of its potential use in the prevention of bacterial infections in high-risk populations, such as patients undergoing surgery or chemotherapy.
Métodos De Síntesis
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide is synthesized by a multistep process that involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethylene oxide to form 5-methyl-N-(2-hydroxyethyl)pyrazine-2-carboxamide. This intermediate is then reacted with 2,2-dimethoxypropane in the presence of a strong acid to form 5-methyl-N-(2-(oxolan-2-yl)ethyl)pyrazine-2-carboxamide, which is the final product.
Aplicaciones Científicas De Investigación
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide has been extensively studied for its antibacterial properties and has been found to be effective against a wide range of gram-negative bacteria. It has been used to treat infections in various parts of the body, including the respiratory tract, urinary tract, and skin.
Propiedades
IUPAC Name |
5-methyl-N-[2-(oxolan-2-yl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-7-15-11(8-14-9)12(16)13-5-4-10-3-2-6-17-10/h7-8,10H,2-6H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHDKDUJSZYMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)
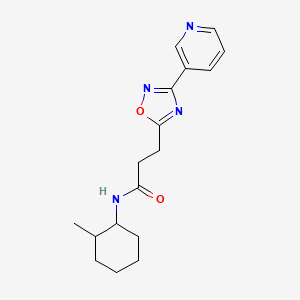
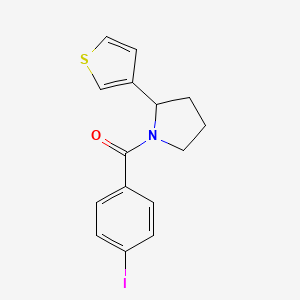
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)


![N-(1,1-dioxothiolan-3-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7495328.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
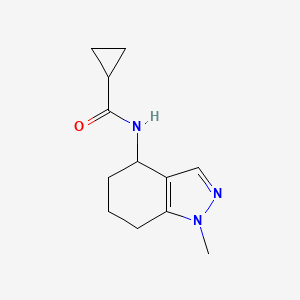
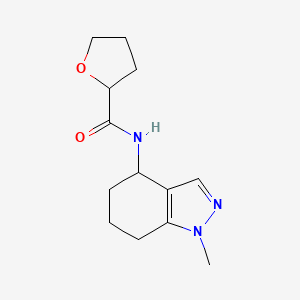
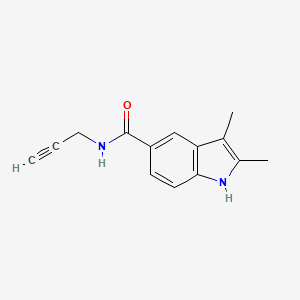
![N-(3,4-dihydro-2H-chromen-4-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495362.png)